2-(1-Amino-2-methylpropyl)pyrimidin-4-amine

Description

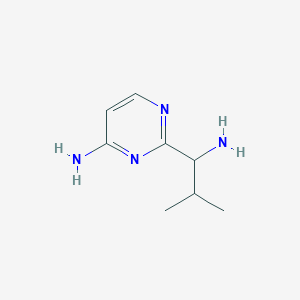

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine is a pyrimidine derivative featuring a branched alkylamine substituent at position 2 and a primary amine at position 4 of the pyrimidine ring. This compound’s structure combines a heterocyclic aromatic core with a polar amino group and a hydrophobic isobutyl-like side chain, which may influence its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(1-amino-2-methylpropyl)pyrimidin-4-amine |

InChI |

InChI=1S/C8H14N4/c1-5(2)7(10)8-11-4-3-6(9)12-8/h3-5,7H,10H2,1-2H3,(H2,9,11,12) |

InChI Key |

VJBHGXBULFNKPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NC=CC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method includes the reaction of 2-chloropyrimidine with 1-amino-2-methylpropane under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The raw materials used are generally inexpensive and readily available, making the production process cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine and related compounds:

*Estimated based on empirical formulas.

Key Findings from Comparative Analysis

Substituent Position and Bioactivity: The 2-(2-methylpropyl) group in the histamine H4 antagonist enhances receptor selectivity compared to the 1-amino-2-methylpropyl side chain in the target compound, suggesting that branching and amine placement critically modulate target engagement. Fused ring systems (e.g., imidazopyridine in or pyrazolopyrimidine in ) increase molecular complexity and binding affinity but may reduce metabolic stability.

Solubility and Pharmacokinetics: The primary amine at position 4 in this compound likely improves water solubility compared to non-polar analogs like 2-amino-4-methylpyrimidine . However, bulkier substituents (e.g., cyclopropylmethyl in ) could offset this advantage by increasing hydrophobicity.

Therapeutic Applications: Simpler analogs (e.g., 2-amino-4-methylpyrimidine) are precursors to antibiotics, emphasizing the role of minimal substituents in broad-spectrum activity .

Biological Activity

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various kinase inhibitors and has shown promise in targeting specific signaling pathways involved in cancer and other diseases.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are crucial enzymes that regulate various cellular processes, including cell division and metabolism. Inhibition of these enzymes can lead to decreased cell proliferation, making this compound a candidate for cancer therapy.

Inhibition of Kinases

Research indicates that this compound exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs). The IC50 values for CDK inhibition have been reported in the nanomolar range, indicating potent activity.

| Kinase | IC50 (µM) |

|---|---|

| CDK2 | 0.016 |

| CDK4 | 0.045 |

| CDK6 | 0.030 |

These values suggest that the compound effectively competes with ATP, binding to the active site of the kinase and preventing substrate phosphorylation, which is critical for cell cycle progression .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 5 to 15 µM. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Study 1: Efficacy in Cancer Models

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in mouse models of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Study 2: Selectivity Profile

Another investigation assessed the selectivity of this compound against a panel of kinases. The results indicated that while it effectively inhibited CDK2, it had minimal effects on other kinases such as PI3K and mTOR, suggesting a favorable selectivity profile that could reduce off-target effects associated with broader kinase inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(1-amino-2-methylpropyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with amines or reacting chloroalkylpyrimidines with ammonia. For example, chloro-substituted pyrimidines can react with 1-amino-2-methylpropane under reflux in anhydrous solvents (e.g., THF or DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Optimization includes varying temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd-based catalysts for cross-coupling) to improve yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm, alkyl chain integration).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Match calculated and observed C, H, N percentages.

Data interpretation should align with reference spectra of analogous pyrimidines .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., ammonia, chlorinated solvents). Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders; use respiratory protection if handling in non-ventilated areas. Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent degradation. Dispose of waste via approved chemical disposal protocols, particularly for amine-containing byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Replace the 2-(1-amino-2-methylpropyl) group with bulkier amines (e.g., 4-methylpiperidin-1-yl) to enhance hydrophobic interactions in enzyme pockets. For example, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine showed 5.7× higher BuChE inhibition (IC₅₀ = 2.2 µM) than galantamine .

- Biological Assays : Perform enzyme inhibition assays (e.g., Ellman’s method for cholinesterases) under standardized pH and temperature. Compare IC₅₀ values across derivatives to identify key structural motifs.

- Data Table :

| Substituent at Position 2 | Target Enzyme | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Pyrrolidin-1-yl | AChE | 5.5 | 1.0 |

| 4-Methylpiperidin-1-yl | BuChE | 2.2 | 11.73 |

Q. How can molecular docking and binding mode analysis resolve contradictions in reported biological activities of pyrimidin-4-amine derivatives?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model compound-enzyme interactions. Superimpose docking poses of active vs. inactive analogs (e.g., N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine vs. 2-(pyrrolidin-1-yl) derivatives) to identify critical hydrogen bonds or π-π stacking interactions. For instance, a 4-methylpiperidin-1-yl group may better occupy the BuChE gorge, explaining higher selectivity. Validate predictions with mutagenesis studies or X-ray crystallography .

Q. What strategies mitigate common impurities during synthesis, such as unreacted starting materials or byproducts?

- Methodological Answer :

- Byproduct Identification : Monitor reactions via TLC or LC-MS. Common impurities include di-substituted pyrimidines (from excess amine) or dehalogenation byproducts.

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for polar impurities. For hydrophobic byproducts, employ flash chromatography with gradient elution (hexane to EtOAc).

- Yield Optimization : Reduce side reactions by controlling stoichiometry (amine:pyrimidine = 1.2:1) and using anhydrous conditions .

Q. How do solvent polarity and temperature influence the regioselectivity of pyrimidine-amine coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms at electron-deficient pyrimidine positions (e.g., C4 over C2). Elevated temperatures (100–120°C) accelerate reaction rates but may promote decomposition. For regioselective C4 amination, use microwave-assisted synthesis (150°C, 30 min) with catalytic CuI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.